molecular formula C8H7NO B8816428 5-Hydroxy-2-methylbenzonitrile

5-Hydroxy-2-methylbenzonitrile

Cat. No.: B8816428
M. Wt: 133.15 g/mol
InChI Key: QJYPEKRACVFCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

5-hydroxy-2-methylbenzonitrile

InChI

InChI=1S/C8H7NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3

InChI Key

QJYPEKRACVFCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (5 mL, 94 mmol) was added to H2O (10 mL) (causing an exotherm). While the diluted acid was still hot, 5-amino-2-methylbenzonitrile (826 mg, 6.25 mmol) was added giving a clear solution. This was cooled to 15° C. (during which time a precipitate occurred) and 8 g of ice was added. As soon as the temperature was below 5° C., a solution of sodium nitrite (522 mg, 7.57 mmol) in H2O (5 mL) was added from a syringe (with the needle extended below the surface of the liquid) keeping the internal temperature below 5° C. The solution went clear after 5 min of stirring and then cold H2O (5 mL), urea (59 mg, 0.97 mmol) and ice (5 g) were added sequentially. In a separate flask H2O (5 mL) was added to sodium sulfate (4.75 g, 33.4 mmol) under an atmosphere of argon. Concentrated sulfuric acid (10 mL) was cautiously added and the reaction heated to reflux. The diazonium species was added to the refluxing mixture in portions and the heating continued for 2 h (NOTE: Blast shield used during heating). The mixture was cooled to rt and extracted with Et2O (2×). The combined organics were washed with H2O and 10% Na2CO3 solution before being extracted with 10% NaOH solution. The NaOH solution was acidified with concentrated HCl and then extracted with Et2O (2×). The combined organics from this second extraction were dried (Na2SO4) and concentrated by rotary evaporation to give a light brown solid which was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM) to give 5-hydroxy-2-methylbenzonitrile (D90, 476 mg, 52%) as an orange solid.
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
522 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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